4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine
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Overview
Description
4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine is a chemical compound characterized by the presence of a fluorophenyl group attached to a tetrahydropyran ring, which is further substituted with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and tetrahydropyran.
Formation of Intermediate: The 2-fluorobenzaldehyde undergoes a condensation reaction with tetrahydropyran to form an intermediate compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the tetrahydropyran ring provides structural stability. This combination allows the compound to modulate biological pathways effectively .
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: Similar in structure but lacks the fluorophenyl group.
4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine: Similar but with a chlorine atom instead of fluorine.
4-(2-Bromophenyl)tetrahydro-2H-pyran-4-amine: Similar but with a bromine atom instead of fluorine.
Uniqueness
4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity and binding affinity in biological systems .
Properties
Molecular Formula |
C11H14FNO |
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Molecular Weight |
195.23 g/mol |
IUPAC Name |
4-(2-fluorophenyl)oxan-4-amine |
InChI |
InChI=1S/C11H14FNO/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11/h1-4H,5-8,13H2 |
InChI Key |
QIRBMDMOSVNJCC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2F)N |
Origin of Product |
United States |
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